REACTION_SMILES
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[BH4-:1].[CH3:20][OH:21].[CH:3]1([c:9]2[cH:10][cH:11][c:12]([C:15]([CH3:16])=[O:17])[cH:13][cH:14]2)[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]1.[ClH:18].[Na+:2].[OH2:19]>>[CH:3]1([c:9]2[cH:10][cH:11][c:12]([CH:15]([CH3:16])[OH:17])[cH:13][cH:14]2)[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccc(C2CCCCC2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(O)c1ccc(C2CCCCC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |